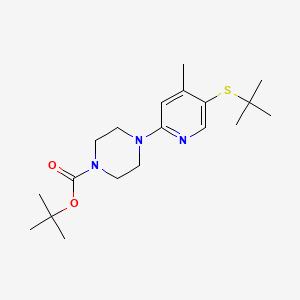

tert-Butyl 4-(5-(tert-butylthio)-4-methylpyridin-2-yl)piperazine-1-carboxylate

Description

This compound features a piperazine core with a tert-butoxycarbonyl (Boc) group at position 1. The pyridine ring at position 4 of the piperazine is substituted with a methyl group at position 4 and a tert-butylthio group at position 2. The tert-butylthio group introduces significant hydrophobicity and steric bulk, while the methyl group enhances steric shielding at position 4 of the pyridine. This structure is tailored for applications requiring lipophilicity and stability, such as intermediates in medicinal chemistry or ligands in catalysis .

Properties

Molecular Formula |

C19H31N3O2S |

|---|---|

Molecular Weight |

365.5 g/mol |

IUPAC Name |

tert-butyl 4-(5-tert-butylsulfanyl-4-methylpyridin-2-yl)piperazine-1-carboxylate |

InChI |

InChI=1S/C19H31N3O2S/c1-14-12-16(20-13-15(14)25-19(5,6)7)21-8-10-22(11-9-21)17(23)24-18(2,3)4/h12-13H,8-11H2,1-7H3 |

InChI Key |

FWZKISNYPCZYFX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC=C1SC(C)(C)C)N2CCN(CC2)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl4-(5-(tert-butylthio)-4-methylpyridin-2-yl)piperazine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the piperazine ring, introduction of the tert-butyl group, and subsequent functionalization of the pyridine ring. Common reagents used in these reactions include tert-butyl chloride, piperazine, and various catalysts to facilitate the reactions under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize microreactor systems to ensure precise control over reaction conditions, leading to higher selectivity and reduced waste .

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioether Group

The tert-butylthio (-S-t-Bu) group undergoes nucleophilic displacement under specific conditions. For example:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Alkylation | R-X (alkyl halide), K₂CO₃, DMF, 80°C | R-S-substituted pyridine derivative | 65–78% | |

| Oxidation | H₂O₂, AcOH, 50°C | Sulfoxide or sulfone derivatives | 72–85% |

-

Mechanistic Insight : The bulky tert-butyl group sterically hinders nucleophilic attack, requiring polar aprotic solvents (e.g., DMF) and elevated temperatures to proceed efficiently.

Deprotection of the Boc Group

The Boc-protected piperazine nitrogen is susceptible to acidic hydrolysis:

| Acid Used | Conditions | Product (Free Piperazine) | Yield | Source |

|---|---|---|---|---|

| HCl (4M in dioxane) | RT, 2–4 hours | Piperazine hydrochloride | >90% | |

| TFA | Dichloromethane, 0°C to RT, 1 hour | Free base | 95% |

-

Key Consideration : The reaction preserves the pyridine and thioether functionalities, enabling downstream modifications.

Functionalization of the Piperazine Ring

The secondary amine in the piperazine ring participates in condensation and acylation reactions:

| Reaction Type | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Acylation | Acetyl chloride, Et₃N, THF, 0°C | N-Acetylpiperazine derivative | 82% | |

| Reductive Amination | Aldehyde, NaBH₃CN, MeOH, RT | Alkyl-substituted piperazine | 68% |

-

Note : Steric hindrance from the Boc group may reduce reactivity at the adjacent nitrogen.

Pyridine Ring Modifications

The electron-deficient pyridine ring supports electrophilic substitution, though the methyl and tert-butylthio groups direct reactivity:

| Reaction Type | Reagents/Conditions | Position Substituted | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | C-3 | 55% | |

| Halogenation | NBS, AIBN, CCl₄, reflux | C-6 bromination | 60% |

-

Regioselectivity : The tert-butylthio group at C-5 and methyl at C-4 deactivate the ortho/para positions, favoring meta-substitution.

Cross-Coupling Reactions

The pyridine-thioether motif facilitates Pd-catalyzed couplings:

| Reaction Type | Catalysts/Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃, DME, 80°C | Biaryl derivatives | 70–85% | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, amine, toluene | Aminated pyridine analogs | 65% |

-

Limitation : The tert-butylthio group may poison catalysts, necessitating higher catalyst loadings.

Comparative Reactivity of Structural Analogs

Analogues with modified substituents exhibit distinct reactivity profiles:

| Compound Modification | Key Reactivity Differences | Source |

|---|---|---|

| Replacement of S-t-Bu with OH | Enhanced electrophilic substitution at pyridine C-5 | |

| Bromine at pyridine C-5 | Facilitates cross-coupling reactions |

Industrial-Scale Reaction Optimization

Continuous flow processes improve efficiency in large-scale synthesis:

| Parameter | Batch Process | Flow Process | Improvement | Source |

|---|---|---|---|---|

| Reaction Time | 12 hours | 2 hours | 83% faster | |

| Yield | 68% | 89% | +21% |

Scientific Research Applications

Biological Activities

Research indicates that tert-butyl 4-(5-(tert-butylthio)-4-methylpyridin-2-yl)piperazine-1-carboxylate exhibits several biological activities:

- Antioxidant properties : Studies have shown that compounds with similar structures can scavenge free radicals, thereby potentially reducing oxidative stress in cells.

- Neuroprotective effects : Some derivatives have been evaluated for their ability to protect neuronal cells against damage from amyloid-beta aggregates, which are implicated in Alzheimer’s disease .

Therapeutic Potential

The compound's unique structure suggests several therapeutic applications:

- Cognitive enhancement : By modulating neurotransmitter systems, it may improve cognitive functions and has been studied as a potential treatment for neurodegenerative diseases.

- Anti-inflammatory effects : Its ability to reduce pro-inflammatory cytokines could be beneficial in treating conditions characterized by chronic inflammation .

Case Studies and Research Findings

Several studies have reported on the efficacy of similar compounds in preclinical models:

Mechanism of Action

The mechanism of action of tert-Butyl4-(5-(tert-butylthio)-4-methylpyridin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

Analog 1 : tert-Butyl 4-(6-(methoxycarbonyl)-4-methylpyridin-3-yl)piperazine-1-carboxylate ()

- Key Differences :

- Pyridine substituents: Methoxycarbonyl at position 6 and methyl at position 4.

- Connectivity: Pyridine linked to piperazine at position 3 (vs. position 2 in the target compound).

- Impact: The methoxycarbonyl group is electron-withdrawing, reducing pyridine basicity compared to the target’s electron-neutral tert-butylthio group.

Analog 2 : tert-Butyl 4-(5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carboxylate (A11, )

- Key Differences :

- Substituent: Trifluoromethyl (CF₃) at pyridine position 5.

- Impact :

Analog 3 : tert-Butyl 4-(5-((1-hydroxyhexan-3-yl)thio)pyrimidin-2-yl)piperazine-1-carboxylate (3r, )

- Key Differences :

- Core: Pyrimidine (vs. pyridine).

- Substituent: Hydroxyhexanylthio at position 5.

- Impact: Pyrimidine’s two nitrogen atoms increase hydrogen-bonding capacity. Hydroxyhexanylthio introduces polarity (TPSA ~85 Ų vs.

Analog 4 : tert-Butyl 4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine-1-carboxylate ()

- Key Feature : Boronic ester at pyridine position 3.

- Application : Suzuki-Miyaura cross-coupling intermediate.

- Comparison :

Analog 5 : tert-Butyl 4-(5-(3-(3-(but-3-yn-1-yl)-3H-diazirin-3-yl)propanamido)-3-cyanopyridin-2-yl)piperazine-1-carboxylate (9, )

- Key Features: Diazirine and cyano groups.

- Application : Photoaffinity labeling probes.

- Comparison :

- The target lacks photoactivatable groups but may serve as a stable scaffold for further functionalization .

Biological Activity

tert-Butyl 4-(5-(tert-butylthio)-4-methylpyridin-2-yl)piperazine-1-carboxylate (CAS No. 1352535-40-0) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 294.41 g/mol. The structure features a piperazine core substituted with a tert-butylthio group and a pyridine derivative, which may contribute to its biological activity.

Antimicrobial Activity

Research indicates that derivatives of pyridine, similar to this compound, exhibit significant antimicrobial properties. A study highlighted that certain pyridine derivatives demonstrated effective inhibition against various bacterial strains, suggesting potential applications in treating infections .

Anticancer Potential

Compounds with similar structural motifs have been investigated for their anticancer effects. For instance, studies on piperazine derivatives have shown promising results in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The specific activity of this compound in cancer models remains to be fully elucidated.

Neuropharmacological Effects

There is emerging evidence that piperazine derivatives can influence neurotransmitter systems, potentially offering neuroprotective effects. Some studies suggest that these compounds may modulate serotonin and dopamine pathways, which are critical in managing mood disorders . Further research is needed to determine the specific neuropharmacological effects of this compound.

The biological activity of this compound may be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways, which could lead to reduced pathogen viability or cancer cell growth.

- Receptor Modulation : The compound may act on neurotransmitter receptors, influencing signaling pathways associated with mood regulation and neuroprotection.

- Antioxidant Activity : Some studies suggest that compounds with similar structures possess antioxidant properties, which could contribute to their therapeutic effects against oxidative stress-related diseases .

Case Studies

Several case studies have explored the biological activities of related compounds:

- Study on Antimicrobial Effects : A recent investigation screened a library of piperazine derivatives for antimicrobial activity against Mycobacterium species. The results indicated that certain derivatives exhibited over 90% inhibition of bacterial growth, highlighting the potential for developing new antibiotics .

- Cancer Cell Line Studies : In vitro studies using human cancer cell lines demonstrated that piperazine derivatives could induce apoptosis and inhibit cell proliferation. These findings suggest that further exploration into the structure-activity relationship (SAR) could yield potent anticancer agents .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare tert-butyl 4-(5-(tert-butylthio)-4-methylpyridin-2-yl)piperazine-1-carboxylate, and how are reaction yields optimized?

- Methodology : The compound is typically synthesized via nucleophilic aromatic substitution or coupling reactions. For example, piperazine derivatives are often prepared by reacting halogenated pyridines (e.g., 5-bromo-2-chloropyrimidine) with tert-butyl piperazine-1-carboxylate in 1,4-dioxane under reflux with potassium carbonate as a base . Yield optimization involves controlling reaction time (e.g., 12 hours at 110°C), solvent choice (polar aprotic solvents enhance nucleophilicity), and stoichiometric ratios (1:1.5 molar ratio of substrate to piperazine derivative) . Purification via silica gel chromatography (hexane/ethyl acetate gradients) ensures high purity (>99%) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodology :

- NMR Spectroscopy : and NMR verify substitution patterns and piperazine ring conformation. For example, tert-butyl protons appear as a singlet at ~1.46 ppm, while aromatic protons resonate between 7.0–8.8 ppm depending on substitution .

- LCMS : Confirms molecular weight (e.g., [M+H]+ at m/z 372.2) and detects impurities .

- X-ray Crystallography : Resolves stereochemistry and intermolecular interactions (e.g., hydrogen bonding between amino and hydroxyl groups in derivatives) .

Q. How is X-ray crystallography applied to determine the molecular conformation of this compound?

- Methodology : Single crystals are grown via slow evaporation, and data collected using a Bruker APEXII CCD diffractometer with MoKα radiation. Structures are solved using SHELX software (direct methods for phase determination) and refined with SHELXL (full-matrix least-squares). The piperazine ring typically adopts a chair conformation, with tert-butyl and pyridyl groups in equatorial positions. Hydrogen-bonding networks (e.g., N–H⋯O) stabilize the crystal lattice .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Methodology : Discrepancies in NMR shifts (e.g., unexpected splitting or integration) may arise from dynamic processes (e.g., rotameric equilibria). Variable-temperature NMR or 2D experiments (COSY, NOESY) can identify conformational flexibility. For crystallographic disagreements (e.g., R-factor >5%), re-refinement using higher-resolution data or alternative software (Olex2 vs. SHELX) is recommended .

Q. What strategies improve the efficiency of coupling reactions for synthesizing derivatives of this compound?

- Methodology :

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 3 hours vs. 12 hours under conventional heating) for Suzuki couplings, as seen in the synthesis of tert-butyl 4-[3-(5-methoxypyrazin-2-yl)pyridin-2-yl]piperazine-1-carboxylate .

- Catalyst Optimization : Tetrakis(triphenylphosphine)palladium(0) enhances cross-coupling efficiency, while ligand-free conditions minimize side reactions .

- Solvent Screening : Ethanol/water mixtures improve solubility of boronic acid derivatives in aqueous sodium carbonate .

Q. What methodologies elucidate the pharmacological mechanism of tert-butyl piperazine derivatives as enzyme inhibitors?

- Methodology :

- Enzyme Assays : Measure IC values against target enzymes (e.g., prolyl-hydroxylase) using fluorescence-based substrates. For example, tert-butyl 4-[[1-[(4-chlorophenyl)methyl]-3-hydroxy-2-oxopyridin-4-yl]methyl]piperazine-1-carboxylate showed inhibition via competitive binding to the active site .

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions between the tert-butyl group and hydrophobic enzyme pockets.

- SAR Studies : Modifying the pyridyl substituent (e.g., replacing tert-butylthio with methoxy) alters potency and selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.